5-bromo-N-(2-methylbutan-2-yl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-(2-methylbutan-2-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNOS/c1-4-10(2,3)12-9(13)7-5-6-8(11)14-7/h5-6H,4H2,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJJDIXAOLNESQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)C1=CC=C(S1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-methylbutan-2-yl)thiophene-2-carboxamide can be achieved through several methodsThe bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and alkylation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(2-methylbutan-2-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Stille coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) and a suitable solvent (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate and solvents like toluene or ethanol, are commonly used.
Major Products Formed
Substitution Reactions: Formation of various substituted thiophene derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydrothiophenes.
Coupling Reactions: Formation of biaryl or diaryl compounds.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential:
5-Bromo-N-(2-methylbutan-2-yl)thiophene-2-carboxamide has been investigated for its potential as a therapeutic agent. Its structural characteristics suggest possible applications in treating various diseases, including cancer and neurological disorders. The compound has shown promise as an inhibitor of Bruton's tyrosine kinase (BTK), which is significant in the treatment of hematological malignancies and autoimmune diseases .
Biological Activities:
Research indicates that this compound may exhibit anti-inflammatory and anticancer properties. Its mechanism of action involves the modulation of signaling pathways related to cell proliferation and survival, making it a candidate for further studies in drug development .
Organic Synthesis
Building Block for Complex Molecules:
The compound serves as a valuable building block in organic synthesis. It can participate in various reactions, including the Suzuki-Miyaura cross-coupling reaction, which allows for the formation of carbon-carbon bonds. This property is particularly useful in synthesizing complex organic molecules, such as pharmaceuticals and agrochemicals .
Synthetic Routes:
The synthesis of this compound typically involves bromination of thiophene derivatives followed by amination and carboxylation steps. These synthetic methodologies can be optimized to enhance yield and purity, making the compound accessible for further applications in research and industry.
Material Science
Development of Advanced Materials:
In material science, this compound is explored for its role in developing organic semiconductors and conductive polymers. Its unique electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .
Comparison with Similar Compounds:
The compound's versatility is highlighted when compared to similar thiophene derivatives. For example, while 5-bromo-2-thiophenecarboxylic acid lacks certain functional groups that enhance reactivity, this compound's structure allows for diverse modifications, increasing its utility in synthetic chemistry.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study on BTK Inhibition | Investigated the inhibitory effects of thiophene derivatives on BTK | Demonstrated potential for treating hematological cancers |
| Organic Synthesis Applications | Explored the use of the compound in Suzuki-Miyaura coupling | Successfully synthesized complex aryl compounds with moderate to high yields |
| Material Properties | Analyzed electronic properties for semiconductor applications | Showed promising characteristics for use in OLEDs |
Mechanism of Action
The mechanism of action of 5-bromo-N-(2-methylbutan-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The bromine atom and carboxamide group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function . The thiophene ring can also participate in π-π stacking interactions with aromatic residues in proteins . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Key Observations :
- Aromatic vs. Alkyl Substituents: Aromatic substituents (e.g., pyrazine, pyridine) generally enable higher yields (75–80%) due to their electronic compatibility with coupling reagents like TiCl3.
- Synthetic Flexibility : Pyrazine and pyridine derivatives undergo efficient Suzuki-Miyaura cross-coupling to introduce aryl groups, enabling diversification of electronic properties .
Electronic and Reactivity Properties
Frontier Molecular Orbital (FMO) Analysis
- Pyrazine Analogs (4a–4n): Compounds with electron-withdrawing substituents (e.g., 3-chloro-5-trifluoromethylphenyl in 4n) exhibit narrowed HOMO-LUMO gaps (~4.5 eV), enhancing charge-transfer capabilities.
- Pyrazole Derivatives (9a–9h) : FMO analysis revealed compound 9c as the most reactive (lowest chemical hardness: 1.98 eV) and 9d as the most stable (highest chemical hardness: 2.45 eV) .
Predicted Behavior of the Target Compound
The 2-methylbutan-2-yl group, being electron-donating via induction but sterically bulky, may:
- Raise HOMO-LUMO Gap : Reduced conjugation compared to aromatic substituents could decrease electron delocalization.
- Lower Hyperpolarizability: Limited π-electron delocalization might reduce NLO activity compared to pyrazine or pyridine analogs.
Biological Activity
5-Bromo-N-(2-methylbutan-2-yl)thiophene-2-carboxamide is a synthetic compound belonging to the thiophene family, which has gained attention for its diverse biological activities. This article explores the compound's biological properties, including its antimicrobial, antioxidant, and potential anticancer activities, supported by data tables and relevant case studies from various research findings.
Chemical Structure and Properties
The compound features a bromine atom at the 5-position of the thiophene ring and an amide functional group, which are crucial for its biological activity. The presence of the 2-methylbutan-2-yl group enhances its lipophilicity, potentially influencing its interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiophene derivatives, including this compound.
Case Study: Antibacterial Efficacy
A study conducted on related thiophene derivatives demonstrated significant antibacterial activity against various strains of bacteria, including ESBL-producing E. coli. The results indicated that compounds with similar structural features exhibited zones of inhibition ranging from moderate to high, suggesting that this compound could possess comparable efficacy.
| Compound | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | TBD | TBD |
| Related Compound A | 15 ± 2 at 50 mg | 10 mg/mL |
| Related Compound B | 13 ± 2 at 50 mg | 12 mg/mL |
Data derived from comparative studies on thiophene derivatives .
Antioxidant Activity
Antioxidant properties are essential for mitigating oxidative stress in biological systems. The antioxidant evaluation of thiophene derivatives has shown promising results.
Experimental Findings
In vitro assays demonstrated that thiophene-based compounds exhibit varying levels of antioxidant activity. The presence of hydroxyl or carboxylic groups significantly enhances this activity.
| Compound | Antioxidant Activity (IC50 µM) |
|---|---|
| This compound | TBD |
| Compound X | 25 µM |
| Compound Y | 30 µM |
Results indicate that structural modifications can lead to enhanced antioxidant properties .
Potential Anticancer Activity
Emerging research suggests that thiophene derivatives may also exhibit anticancer properties by targeting specific pathways involved in tumor growth and metastasis.
Mechanistic Insights
Studies have indicated that certain thiophene compounds inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The molecular docking studies suggest that these compounds interact with key proteins involved in cancer signaling pathways.
| Activity | Effect Observed |
|---|---|
| Cell Proliferation Inhibition | Significant reduction in cancer cell viability |
| Apoptosis Induction | Increased markers of apoptosis in treated cells |
These findings align with broader research on thiophenes as potential anticancer agents .
Q & A
Advanced Research Question
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., bacterial nitroreductases). Parameterize the bromine atom with van der Waals radii adjustments for accuracy .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .
What are the challenges in solubility and formulation for in vitro assays?
Basic Research Question
The compound’s logP (~2.8) suggests moderate hydrophobicity. For cell-based assays:
- Solubilization : Use DMSO stocks (≤1% v/v) with sonication.
- Stability Testing : Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) under physiological pH .
How can researchers integrate this compound into a broader theoretical framework (e.g., drug discovery or materials science)?
Advanced Research Question
- Medicinal Chemistry : Link to the "privileged scaffold" concept by evaluating its thiophene core’s prevalence in FDA-approved drugs (e.g., antimalarials, kinase inhibitors) .
- Materials Science : Explore optoelectronic applications by measuring charge-transfer efficiency via cyclic voltammetry (e.g., oxidation potentials ~1.2 V vs Ag/AgCl) .
What methodologies validate the compound’s purity for publication or patent applications?
Basic Research Question
- HPLC-DAD : Use a C18 column with UV detection at 254 nm; purity ≥95% is acceptable for most journals .
- Melting Point Consistency : Compare observed mp (e.g., 155–156°C) with literature values (±2°C range) .
How should researchers design kinetic studies to probe reaction mechanisms involving this compound?
Advanced Research Question
- Pseudo-First-Order Conditions : Vary concentrations of reactants (e.g., amine vs. acyl chloride) and monitor via in situ IR (e.g., carbonyl stretch at 1680 cm⁻¹) .
- Isotopic Labeling : Use ¹³C-labeled 2-methylbutan-2-amine to track carboxamide formation via 13C NMR .
What strategies address low yields in multi-step syntheses of derivatives?
Advanced Research Question
- Intermediate Trapping : Isolate and characterize unstable intermediates (e.g., thiophene acid chloride via FTIR).
- Flow Chemistry : Improve efficiency by conducting bromination and coupling in a continuous flow reactor (residence time ~30 min) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
